molecular formula C12H16F3N5 B11732779 N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine

N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine

Cat. No.: B11732779
M. Wt: 287.28 g/mol
InChI Key: KHALFPORUKBCRW-UHFFFAOYSA-N
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Description

N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine is a synthetic organic compound characterized by its unique pyrazole structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of trifluoromethyl and isopropyl groups in its structure imparts distinct chemical properties, making it a subject of extensive research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrazole core: This can be achieved by the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Final assembly: The final step involves coupling the pyrazole derivatives under suitable conditions, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and isopropyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, targeting the pyrazole ring or substituents.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the pyrazole nitrogen, using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or alkylated derivatives.

Scientific Research Applications

N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, while the pyrazole ring facilitates its interaction with active sites. The compound may inhibit enzyme activity by binding to the catalytic site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine: shares similarities with other pyrazole derivatives such as:

Uniqueness

  • The presence of both trifluoromethyl and isopropyl groups in this compound imparts unique electronic and steric properties, distinguishing it from other pyrazole derivatives.
  • Its ability to undergo diverse chemical reactions and its potential applications in various fields make it a compound of significant interest.

Properties

Molecular Formula

C12H16F3N5

Molecular Weight

287.28 g/mol

IUPAC Name

N-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]-1-propan-2-ylpyrazol-4-amine

InChI

InChI=1S/C12H16F3N5/c1-8(2)20-7-9(5-17-20)16-6-10-4-11(12(13,14)15)18-19(10)3/h4-5,7-8,16H,6H2,1-3H3

InChI Key

KHALFPORUKBCRW-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)NCC2=CC(=NN2C)C(F)(F)F

Origin of Product

United States

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